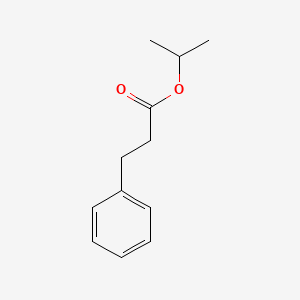

Isopropyl 3-phenylpropionate

Description

Structure

3D Structure

Properties

CAS No. |

22767-95-9 |

|---|---|

Molecular Formula |

C12H16O2 |

Molecular Weight |

192.25 g/mol |

IUPAC Name |

propan-2-yl 3-phenylpropanoate |

InChI |

InChI=1S/C12H16O2/c1-10(2)14-12(13)9-8-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3 |

InChI Key |

YQPAOLMOGAHRLG-UHFFFAOYSA-N |

SMILES |

CC(C)OC(=O)CCC1=CC=CC=C1 |

Canonical SMILES |

CC(C)OC(=O)CCC1=CC=CC=C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Isopropyl 3 Phenylpropionate

Catalytic Esterification Strategies and Optimization

Catalysis is central to the efficient synthesis of isopropyl 3-phenylpropionate (B1229125), offering pathways that increase reaction rates and yields under optimized conditions. The primary approaches involve acid catalysis, heterogeneous systems, and biocatalysis, each with distinct advantages.

Conventional synthesis of esters often employs homogeneous Brønsted acids, such as sulfuric acid or hydrochloric acid, to protonate the carbonyl oxygen of the carboxylic acid, thereby activating it for nucleophilic attack by the alcohol. For instance, a similar ester, methyl 3-phenylpropionate, is synthesized by refluxing 3-phenylpropionic acid in methanol (B129727) with concentrated sulfuric acid. While effective, these catalysts pose challenges related to corrosion, safety, and separation from the product mixture. researchgate.net

Lewis acids offer an alternative catalytic pathway by coordinating to the carbonyl oxygen. Indium(III) chloride (InCl₃) has emerged as a noteworthy Lewis acid catalyst in organic synthesis due to its water stability, recyclability, and tolerance of various functional groups. acs.orgnih.gov The effectiveness of InCl₃ has been demonstrated in the deprotection of aryl propionates, showcasing its ability to activate the ester linkage. acs.org Furthermore, research into synergistic catalysis has shown that combining a Brønsted acid with a Lewis acid can enhance catalytic activity, a principle that holds potential for esterification reactions. rsc.org

To overcome the drawbacks of homogeneous catalysts, solid-supported reagents have been developed. These heterogeneous catalysts are easily separated from the reaction mixture, simplifying purification and enabling catalyst recycling. researchgate.net Ion-exchange resins, such as Amberlyst-15, are widely used solid Brønsted acid catalysts. researchgate.net Studies on the esterification of propionic acid with various alcohols have demonstrated the effectiveness of Amberlyst-15. researchgate.netsemanticscholar.org The catalytic activity of such resins is influenced by parameters like catalyst loading, alcohol-to-acid molar ratio, and temperature. researchgate.net

Supported Lewis acids also represent a significant advancement. A catalyst comprising 20% Indium(III) chloride on a mesoporous MCM-41 silica (B1680970) support (20% InCl₃/MCM-41) has been shown to be a robust and reusable catalyst for the cleavage of aryl propionates. nih.gov The high dispersion of InCl₃ over the support material contributes to its catalytic efficiency. nih.gov Such catalysts could potentially be adapted for the synthesis of isopropyl 3-phenylpropionate.

Organocatalysis involves the use of small organic molecules to accelerate chemical reactions. While specific applications to this compound are not extensively documented, the development of enamine-type organocatalysts that can self-assemble demonstrates the potential for creating highly selective catalytic systems for various organic transformations. rsc.org

Biocatalysis, utilizing enzymes as catalysts, offers a highly selective and environmentally benign route to ester synthesis. researchgate.net Lipases are particularly effective for esterification and transesterification reactions, operating under mild conditions and often with high regio- and enantioselectivity. researchgate.netjmbfs.orgjmbfs.org Immobilized Candida antarctica lipase (B570770) B (CALB), commercially known as Novozym 435, is a widely used and robust biocatalyst. google.comnih.gov It has been successfully employed in the synthesis of various isopropyl esters, such as isopropyl laurate, in solvent-free systems. ekb.egekb.eg The optimization of reaction parameters like enzyme loading, substrate molar ratio, and temperature is crucial for achieving high conversion rates. ekb.egekb.eg The reusability of immobilized enzymes is a key advantage, with Novozym 435 demonstrating excellent operational stability over multiple cycles. ekb.egekb.eg

Non-Conventional Esterification Techniques and Reagent Systems

Beyond direct acid-catalyzed esterification, several non-conventional methods have been developed. The Steglich esterification, for example, uses a carbodiimide (B86325) coupling reagent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). jove.com This method proceeds under mild, often neutral pH conditions and is effective for a wide range of substrates. rsc.org Modifications to the traditional Steglich protocol have focused on replacing hazardous solvents with greener alternatives like acetonitrile (B52724). jove.comnih.gov Another approach involves the use of Mukaiyama's reagent in conjunction with greener solvents like dimethyl carbonate. rsc.org

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. jove.com In the context of ester synthesis, this translates to using safer solvents, developing reusable catalysts, and employing energy-efficient methods. rsc.orglabmanager.com

The shift from homogeneous acid catalysts to heterogeneous solid acids or enzymes is a significant step towards greener synthesis. researchgate.net Solid catalysts minimize waste by simplifying product purification and allowing for catalyst reuse. researchgate.net Biocatalytic methods are inherently green as they are biodegradable, operate under mild conditions, and often exhibit high selectivity, which reduces the formation of byproducts. researchgate.netmdpi.com

A key goal of green chemistry is to minimize the use of volatile organic solvents, which account for a significant portion of waste in chemical manufacturing. jove.com Solvent-free reaction conditions represent an ideal scenario. Lipase-catalyzed esterifications are particularly well-suited for solvent-free systems, where one of the reactants, often the alcohol, can be used in excess to serve as the reaction medium. ekb.egekb.eg For instance, the synthesis of isopropyl laurate has been optimized under solvent-free conditions using Novozym 435, achieving high yields. ekb.egekb.eg This approach not only eliminates the need for a solvent but can also simplify downstream processing. researchgate.net Similarly, esterifications using solid acid catalysts like Amberlyst-15 can also be conducted in solvent-free environments. mdpi.comdntb.gov.ua

Energy-Efficient Synthesis Protocols (e.g., microwave assistance)

Microwave-assisted synthesis has emerged as a highly effective energy-efficient protocol for esterification reactions, offering substantial advantages over conventional heating methods. The application of microwave irradiation can dramatically reduce reaction times, increase product yields, and lower energy consumption. ajchem-a.com

In a study on the synthesis of a structurally related ester, isopropyl β-(3,4-dihydroxyphenyl)-α-hydroxypropanoate, the use of microwave heating demonstrated a remarkable enhancement in reaction efficiency. The reaction time was reduced from 10 hours under conventional heating to just 25 minutes with microwave assistance, while the yield increased from 75.6% to 87.1%. geneseo.edu This acceleration is attributed to the direct and uniform heating of the reactant molecules, which avoids the thermal gradients and slower heat transfer associated with conventional methods. jkuat.ac.ke

The energy savings associated with microwave-assisted synthesis are also significant. For the production of 300g of a bioester, one study calculated the energy consumption to be approximately 8,700 kJ for a microwave reactor, compared to 144,000 kJ for a classical batch reactor, representing a substantial reduction in energy usage. nih.gov This efficiency stems from the targeted heating of the reaction mixture, which minimizes heat loss to the surrounding environment and apparatus. ajchem-a.com

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for a Structurally Similar Ester

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | 10 hours | 25 minutes |

| Yield | 75.6% | 87.1% |

| Energy Consumption (comparative) | High | Low |

Data extrapolated from a study on isopropyl β-(3,4-dihydroxyphenyl)-α-hydroxypropanoate. geneseo.edu

Atom Economy and Waste Minimization Strategies in Ester Production

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. researchgate.net High atom economy is achieved in reactions where most of the atoms from the reactants are incorporated into the final product, thereby minimizing waste. In the context of this compound production, several strategies can be employed to enhance atom economy and reduce the generation of by-products.

One of the most effective strategies is the use of recyclable heterogeneous catalysts . These catalysts, which are in a different phase from the reactants, can be easily separated from the reaction mixture and reused multiple times. This not only reduces waste but also lowers production costs. For instance, silica-supported copper(I) acetate (B1210297) has been demonstrated as a reusable catalyst in cycloaddition reactions, a principle applicable to esterification. mdpi.com Similarly, palladium-on-carbon (Pd/C) is a widely used heterogeneous catalyst in various organic syntheses, though its recyclability can be limited by metal leaching. nsf.gov The development of robust heterogeneous catalysts that resist deactivation and leaching is a key area of research for sustainable ester production.

Another crucial strategy is the implementation of solvent-free reaction conditions . Solvents often constitute a significant portion of the waste generated in chemical processes. By conducting reactions in the absence of a solvent, or "in dry media," the environmental impact and the costs associated with solvent purchase, purification, and disposal are eliminated. cdnsciencepub.comjocpr.com Microwave-assisted solvent-free synthesis has proven to be a particularly effective combination, often leading to faster reactions and higher yields. jocpr.com

Enzymatic catalysis offers a highly selective and environmentally benign alternative to traditional chemical catalysts. Lipases, for example, can be used for the synthesis of esters under mild conditions. google.com The use of enzymes can lead to high atom economy as they often exhibit high specificity, reducing the formation of unwanted by-products. Furthermore, immobilized enzymes can be recovered and reused, contributing to waste minimization.

Table 2: Strategies for Improved Atom Economy in this compound Synthesis

| Strategy | Description | Advantages for Waste Minimization |

|---|---|---|

| Recyclable Heterogeneous Catalysts | Utilization of catalysts in a different phase that can be easily recovered and reused. | Reduces catalyst waste and contamination of the final product. |

| Solvent-Free Synthesis | Conducting the reaction without the use of a solvent. | Eliminates solvent waste, reduces environmental impact, and lowers costs. |

| Enzymatic Catalysis | Employing enzymes as catalysts for the esterification reaction. | High selectivity minimizes by-products; biodegradable and operates under mild conditions. |

Chemical Reactivity and Mechanistic Investigations of Isopropyl 3 Phenylpropionate

Radical and Electron Transfer Processes

The reactivity of Isopropyl 3-phenylpropionate (B1229125) under reductive conditions, particularly through single electron transfer (SET) mechanisms, has been a subject of significant investigation. These processes often involve the generation of radical intermediates, leading to a variety of chemical transformations.

Samarium(II) Iodide Mediated Transformations

Samarium(II) iodide (SmI₂), a potent single-electron donor, has been effectively utilized in the transformation of Isopropyl 3-phenylpropionate. In a notable application, the reaction of isopropyl 3-phenylpropanoate with samarium(II) iodide in the presence of water and triethylamine (B128534) results in the reduction of the ester functionality. This transformation yields 3-phenylpropan-1-ol with a high yield of 88%. The reaction proceeds via a single electron transfer from the samarium(II) iodide to the ester, initiating a cascade of events that ultimately leads to the formation of the corresponding alcohol.

This reduction highlights the utility of SmI₂ in achieving chemoselective transformations under mild conditions. The general mechanism for the reduction of esters by SmI₂ involves the formation of a ketyl radical anion intermediate, which can then undergo further reduction and protonation to yield the alcohol.

Table 1: Samarium(II) Iodide Mediated Reduction of this compound

| Reactant | Reagents | Product | Yield |

|---|

Mechanistic Elucidation via Deuterium (B1214612) Labeling Studies

Deuterium labeling studies are a powerful tool for unraveling the intricate mechanisms of chemical reactions. In the context of this compound and related compounds, such studies have provided critical insights into hydrogen transfer processes during mass spectrometric fragmentation. For instance, investigations into the electron-induced ionization of deuterated benzoic acid isopropyl esters and nicotinic acid isopropyl esters have shed light on the mechanisms of the McLafferty rearrangement and double hydrogen transfer.

In these studies, the molecular ions of the deuterated esters exhibit distinct fragmentation pathways. The classical McLafferty rearrangement involves the transfer of a single γ-hydrogen atom from the isopropyl ester chain to the carbonyl oxygen, resulting in the formation of the corresponding acid ion and neutral propene. A competing pathway is the double hydrogen transfer from the ester chain, leading to the formation of the protonated acid and an allyl radical.

By specifically labeling the hydrogen atoms on the isopropyl group with deuterium, researchers can trace their movement during fragmentation. For benzoic acid isopropyl ester, it was determined that both hydrogen atoms in the double hydrogen transfer originate from the methyl groups of the aliphatic chain with a probability of ≥98%. In the case of nicotinic acid isopropyl ester, this probability is 90%. These findings, facilitated by deuterium labeling, provide a detailed picture of the intramolecular hydrogen scrambling and transfer phenomena that govern these fragmentation processes.

Gas-Phase Fragmentation Pathways and Mass Spectrometry Studies

Mass spectrometry is an indispensable analytical technique for determining the structure of molecules by analyzing their fragmentation patterns upon ionization. The gas-phase fragmentation of this compound and related arylalkanoates is characterized by complex rearrangements and the formation of various charged species.

McLafferty Rearrangement Mechanisms in Arylalkanoates

The McLafferty rearrangement is a prominent fragmentation pathway for many carbonyl compounds, including esters like this compound, that possess a γ-hydrogen atom. This rearrangement involves a six-membered ring transition state where a γ-hydrogen is transferred to the carbonyl oxygen, followed by the cleavage of the α,β-carbon-carbon bond. This process results in the elimination of a neutral alkene and the formation of a new radical cation.

For arylalkanoates, the propensity for the McLafferty rearrangement can be influenced by the nature of the alkyl group in the ester. Studies have shown that for higher alkyl dihydrocinnamates, the McLafferty reaction becomes a more favorable fragmentation channel. In the case of this compound, this rearrangement would involve the transfer of a hydrogen from one of the methyl groups of the isopropyl moiety to the carbonyl oxygen, leading to the elimination of propene and the formation of the radical cation of 3-phenylpropanoic acid.

The general fragmentation pattern for esters often shows a prevalent peak corresponding to the McLafferty rearrangement, which can be diagnostic for the presence of a γ-hydrogen.

Ion-Neutral Complex Intermediates and Hydrogen Scrambling Phenomena

In the gas phase, the fragmentation of ions can proceed through the formation of transient ion-neutral complexes. These complexes consist of an ion and a neutral molecule held together by electrostatic forces. Within these complexes, various reactions can occur, including proton transfer and hydrogen scrambling, before the complex dissociates into the final products.

The formation of ion-neutral complexes has been proposed to explain certain fragmentation patterns observed in the mass spectra of various organic molecules. For instance, in the fragmentation of some amides, an ion-neutral complex is generated via the dissociation of the amide bond, and subsequent reactions within this complex lead to the observed product ions. While specific studies on ion-neutral complexes in the fragmentation of this compound are not extensively detailed in the available literature, the principles derived from related systems suggest their potential involvement. Hydrogen scrambling, the statistical redistribution of hydrogen and deuterium atoms prior to fragmentation, is another phenomenon that can be mediated by ion-neutral complexes and has been observed in the mass spectra of various compounds.

Nucleophilic and Electrophilic Transformations

The chemical reactivity of this compound is also defined by its susceptibility to nucleophilic and electrophilic attacks at different sites within the molecule. The ester functional group is a primary target for nucleophiles, while the aromatic phenyl ring is susceptible to electrophilic substitution.

Nucleophilic Transformations

The ester group in this compound is subject to several nucleophilic reactions, primarily at the electrophilic carbonyl carbon. These reactions typically proceed through a tetrahedral intermediate.

Hydrolysis: In the presence of water, particularly under acidic or basic conditions, the ester can be hydrolyzed back to its constituent carboxylic acid (3-phenylpropanoic acid) and alcohol (isopropanol). The acid-catalyzed mechanism involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic, followed by nucleophilic attack by water. The base-catalyzed hydrolysis, or saponification, involves the direct attack of a hydroxide (B78521) ion on the carbonyl carbon.

Transesterification: This reaction involves the conversion of this compound into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. For example, reaction with methanol (B129727) would yield methyl 3-phenylpropanoate and isopropanol (B130326).

Electrophilic Transformations

The phenyl ring of this compound can undergo electrophilic aromatic substitution, where an electrophile replaces one of the hydrogen atoms on the aromatic ring. The 3-propylpropionate group is an ortho-, para-directing and activating group, meaning it directs incoming electrophiles to the positions ortho and para to the substituent.

Nitration: Reaction with a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the aromatic ring. Due to the directing effect of the alkyl substituent, the major products would be ortho-nitro and para-nitro this compound.

Halogenation: In the presence of a Lewis acid catalyst, such as FeBr₃ or AlCl₃, the phenyl ring can be halogenated with bromine or chlorine to yield ortho- and para-halogenated products.

Friedel-Crafts Reactions: The phenyl ring can undergo Friedel-Crafts alkylation or acylation. For instance, reaction with an alkyl halide and a Lewis acid would introduce another alkyl group onto the ring, primarily at the ortho and para positions.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Samarium(II) iodide |

| 3-Phenylpropan-1-ol |

| Triethylamine |

| Benzoic acid isopropyl ester |

| Nicotinic acid isopropyl ester |

| Propene |

| 3-Phenylpropanoic acid |

| Isopropanol |

| Methyl 3-phenylpropanoate |

| Methanol |

| ortho-Nitro this compound |

| para-Nitro this compound |

| Nitric acid |

| Sulfuric acid |

| Bromine |

| Chlorine |

| Iron(III) bromide |

Reactions Involving Carbonyl Activation

The carbonyl group of this compound, while generally less reactive than that of aldehydes or ketones, can be activated to participate in a variety of chemical transformations. One significant mode of activation involves coordination to a transition metal center, which can facilitate reactions at other parts of the molecule.

A notable example of this is the palladium-catalyzed ortho-olefination of phenyl propionic esters. In this type of reaction, the ester's carbonyl oxygen acts as a directing group, coordinating to a palladium catalyst. This coordination facilitates the activation of a typically unreactive C-H bond at the ortho position of the phenyl ring. Once the C-H bond is activated, a carbon-carbon bond can be formed with an olefin, leading to the introduction of a vinyl group at the position ortho to the ester-containing side chain. This methodology provides a powerful tool for the regioselective functionalization of aromatic rings.

Furthermore, carboxylate groups, in general, can assist in C-H activation processes. Studies involving copper(II), palladium(II), and ruthenium(II) carboxylates have shown that the carboxylate ligand can participate in the C-H activation of substrates like 2-phenylpyridine. The strength of the acid from which the carboxylate is derived can influence the rate of this activation step. This principle of carboxylate-assisted C-H activation is applicable to esters like this compound, where the ester moiety can play a crucial role in directing and facilitating reactions at specific C-H bonds.

Functionalization at Alpha and Beta Positions (e.g., electrophilic fluorination of analogous β-ketoesters)

The carbon atoms at the alpha (α) and beta (β) positions relative to the carbonyl group in this compound exhibit distinct reactivities that allow for selective functionalization.

Alpha-Position Functionalization:

The α-position of esters can be functionalized through the formation of an enolate or an enolate equivalent. For instance, photocatalyzed methods have been developed for the α-alkylation of esters. This involves the in-situ generation of a cesium enolate using a base like cesium carbonate. Subsequent photocatalyzed oxidation at the α-carbon produces a radical intermediate that can then add to activated alkenes, resulting in the formation of a new carbon-carbon bond at the α-position.

Beta-Position Functionalization via Michael Addition to Analogous α,β-Unsaturated Esters:

While this compound itself is saturated, its α,β-unsaturated analog, isopropyl cinnamate (B1238496), is an excellent substrate for functionalization at the β-position through conjugate addition, also known as Michael addition. researcher.lifejst.go.jpresearchgate.netresearchgate.netdocumentsdelivered.comwikipedia.orgpressbooks.puborganic-chemistry.orgyoutube.comresearchgate.net In this reaction, a nucleophile adds to the β-carbon of the α,β-unsaturated ester. The electrophilicity of the β-carbon is a result of the electron-withdrawing nature of the conjugated carbonyl group. wikipedia.orgyoutube.com

A wide range of nucleophiles can be employed in the Michael addition to cinnamate esters, including organometallic reagents (like organocopper reagents), amines, and carbanions (such as those derived from malonates). jst.go.jpresearchgate.netpressbooks.pub The reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation at the β-position. Furthermore, the development of asymmetric Michael addition reactions, often employing chiral catalysts, allows for the stereocontrolled synthesis of β-functionalized 3-phenylpropionate derivatives. researcher.lifejst.go.jp

Electrophilic Fluorination of Analogous β-Ketoesters:

The electrophilic fluorination of β-ketoesters serves as a relevant example of functionalization at the α-position of a dicarbonyl compound, which shares some reactivity patterns with the enolates of simple esters. In these reactions, a source of electrophilic fluorine, such as N-fluorobenzensulfonimide (NFSI) or Selectfluor®, is used. The reaction can be catalyzed by chiral metal complexes, such as those of titanium, which act as Lewis acids to activate the β-ketoester. This activation facilitates the attack of the enolate on the electrophilic fluorine source, leading to the formation of an α-fluoro-β-ketoester. The use of chiral catalysts enables the enantioselective synthesis of these fluorinated products.

This compound as a Building Block in Complex Organic Syntheses

This compound and its derivatives are valuable starting materials and intermediates in the synthesis of more complex molecules, including phosphonate (B1237965) esters, ketones, and chiral compounds.

Derivatization to Phosphonate Esters

3-Phenylpropionate esters can be converted into phosphonate esters, which are important compounds in medicinal chemistry and materials science. A common method for this transformation is the Mitsunobu reaction. This reaction allows for the condensation of an alcohol with a phosphonate, such as a methyl phosphonate, in the presence of triphenylphosphine (B44618) and a dialkylazodicarboxylate (e.g., DIAD or DEAD). For example, a derivative of 3-phenylpropionic acid can be converted to a phosphonate ester through this method. The reaction is known for its mild conditions and tolerance of various functional groups.

Another approach involves the direct conversion of a benzylic alcohol to a diethyl benzylphosphonate ester using a zinc iodide-mediated process. While this method starts from an alcohol rather than an ester, it highlights a synthetic route to phosphonates within the broader class of phenyl-substituted C3 compounds.

The general synthetic utility of these methods is captured in the following table:

| Reaction Type | Reagents | Product Type |

| Mitsunobu Reaction | Alcohol, Methyl Phosphonate, Triphenylphosphine, Dialkylazodicarboxylate | Phosphonate Ester |

| Zinc Iodide-Mediated Phosphonylation | Benzylic Alcohol, Triethyl Phosphite, Zinc Iodide | Diethyl Benzylphosphonate |

Conversion to Ketone Intermediates

The conversion of esters like this compound into ketones is a synthetically useful transformation. However, direct reaction with common organometallic reagents like Grignard or organolithium reagents often leads to the formation of tertiary alcohols, as the initially formed ketone is more reactive than the starting ester and reacts with a second equivalent of the organometallic reagent. sigmaaldrich.comnih.govchemicalbook.com

To circumvent this, several strategies have been developed:

Blaise Reaction: The Blaise reaction provides a route to β-ketoesters from nitriles and α-haloesters using zinc metal. organic-chemistry.orgnih.govgoogle.com While not a direct conversion of this compound, it is a key method for synthesizing β-ketoesters, which are closely related ketone intermediates. The reaction proceeds through an organozinc intermediate that adds to the nitrile. Hydrolysis of the resulting metalloimine under acidic conditions yields the β-ketoester. nih.gov

Weinreb Amides: A more controlled method for converting carboxylic acid derivatives to ketones involves the use of Weinreb amides (N-methoxy-N-methylamides). While this would require prior conversion of the ester to the amide, the resulting Weinreb amide reacts with organometallic reagents to form a stable chelated intermediate that does not collapse until acidic workup, thus preventing over-addition and affording the ketone in high yield.

Blaise Ketone Synthesis: This reaction involves the treatment of acid chlorides with organozinc compounds to form ketones. researchgate.net Similar to the Weinreb amide approach, this would necessitate the conversion of the ester to an acid chloride.

The following table summarizes some of these approaches:

| Method | Starting Materials | Reagents | Product |

| Grignard/Organolithium Reaction | Ester | 2+ equivalents of RMgX or RLi | Tertiary Alcohol |

| Blaise Reaction | α-Haloester, Nitrile | Zinc | β-Ketoester |

| Weinreb Amide Synthesis | Weinreb Amide | RMgX or RLi | Ketone |

| Blaise Ketone Synthesis | Acid Chloride | Organozinc Compound | Ketone |

Chiral Synthesis Applications and Stereoselective Transformations

Derivatives of 3-phenylpropionate are important substrates in chiral synthesis and stereoselective transformations, particularly through enzymatic resolutions. The enzymatic kinetic resolution of racemic esters, such as ethyl 3-hydroxy-3-phenylpropionate (B1262273), is a powerful method for obtaining enantiomerically pure compounds. researcher.liferesearchgate.net

In a typical lipase-catalyzed transesterification, a racemic mixture of the ester is treated with an acylating agent in the presence of a lipase (B570770). The enzyme selectively acylates one enantiomer at a much faster rate than the other. This results in a mixture of the acylated ester of one configuration and the unreacted alcohol (from the ester) of the opposite configuration, which can then be separated.

For example, the kinetic resolution of ethyl 3-hydroxy-3-phenylpropionate using lipase PS-C and vinyl acetate (B1210297) as the acylating agent can yield (S)-ethyl 3-hydroxy-3-phenylpropionate with high enantiomeric excess (ee), along with the corresponding (R)-acylated ester. researcher.life

The following table presents data from a study on the enzymatic resolution of ethyl 3-hydroxy-3-phenylpropionate: researcher.life

| Lipase | Acylating Agent | Conversion (%) | % ee (S)-alcohol | % ee (R)-ester |

| Lipase PS-C | Vinyl Acetate | 55.6 | 100 | 97.8 |

| Lipase PS-C | Vinyl Propionate (B1217596) | 52.1 | 99.9 | 98.7 |

These optically active products are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules.

Advanced Spectroscopic and Chromatographic Characterization of Isopropyl 3 Phenylpropionate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for determining the structure of organic compounds in solution. numberanalytics.com By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular structure can be constructed.

The ¹H NMR spectrum of Isopropyl 3-phenylpropionate (B1229125) provides specific information regarding the number of different types of protons, their electronic environment, and their proximity to other protons. The spectrum is characterized by distinct signals for the phenyl, ethyl, and isopropyl moieties.

The aromatic protons of the phenyl group typically appear as a multiplet in the downfield region (δ 7.20-7.35 ppm). The two methylene (B1212753) groups (—CH₂—CH₂—) of the propionate (B1217596) chain present as two distinct triplets. The benzylic protons (Ph-CH₂—) are located around δ 2.95 ppm, while the protons adjacent to the carbonyl group (—CH₂—C=O) appear at approximately δ 2.62 ppm. The isopropyl group gives rise to a septet for the methine proton (—CH—) around δ 4.98 ppm, which is coupled to the twelve equivalent protons of the two methyl groups. These methyl protons appear as a doublet in the upfield region at about δ 1.22 ppm due to spin-spin coupling with the methine proton.

Table 1: ¹H NMR Spectral Data for Isopropyl 3-phenylpropionate (Data are typical values and may vary slightly based on solvent and spectrometer frequency)

| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Assignment |

| 7.35 - 7.20 | Multiplet | - | 5H, Aromatic (C₆H₅) |

| 4.98 | Septet | 6.3 | 1H, Isopropyl CH |

| 2.95 | Triplet | 7.8 | 2H, Ph-CH₂ |

| 2.62 | Triplet | 7.8 | 2H, -CH₂-COO |

| 1.22 | Doublet | 6.3 | 6H, Isopropyl (CH₃)₂ |

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their chemical environment. For this compound, eight distinct signals are expected. Due to symmetry, the two methyl carbons of the isopropyl group are equivalent, resulting in a single signal. libretexts.org

The carbonyl carbon (C=O) of the ester is the most deshielded, appearing furthest downfield around δ 172.5 ppm. The quaternary carbon of the phenyl ring (C-1) is observed near δ 140.9 ppm. The remaining aromatic carbons appear between δ 126.0 and δ 128.4 ppm. The methine carbon of the isopropyl group is found at approximately δ 67.8 ppm, while the methylene carbons of the propionate chain are located at δ 35.9 and δ 31.0 ppm. The equivalent methyl carbons of the isopropyl group appear in the most upfield region, around δ 21.8 ppm.

Table 2: ¹³C NMR Spectral Data for this compound (Data are typical values and may vary slightly based on solvent and spectrometer frequency)

| Chemical Shift (δ ppm) | Assignment |

| 172.5 | C=O (Ester) |

| 140.9 | C-1 (Aromatic) |

| 128.4 | C-3/C-5 (Aromatic) |

| 128.3 | C-2/C-6 (Aromatic) |

| 126.0 | C-4 (Aromatic) |

| 67.8 | CH (Isopropyl) |

| 35.9 | Ph-CH₂ |

| 31.0 | -CH₂-COO |

| 21.8 | CH₃ (Isopropyl) |

While 1D NMR provides fundamental structural data, 2D NMR techniques are employed to gain deeper insights into molecular connectivity and spatial relationships. numberanalytics.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For this compound, COSY would show correlations between the Ph-CH₂ protons and the -CH₂-COO protons, as well as between the isopropyl CH and (CH₃)₂ protons, confirming the spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It would be used to definitively assign each proton signal to its corresponding carbon atom in the framework.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. ipb.pt For instance, it would reveal a correlation from the isopropyl CH proton to the ester carbonyl carbon, confirming the ester linkage. Correlations from the benzylic protons to the aromatic carbons would further verify the structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing information about the molecule's conformation. For example, NOESY could be used to study the rotational preferences around the C-C single bonds. nih.gov Dynamic NMR spectroscopy can also be used to study conformational changes that occur in molecules, such as bond rotation. numberanalytics.com

High-Resolution Mass Spectrometry (HRMS) and Electrospray Ionization Mass Spectrometry (ESI-MS)

Mass spectrometry is a key analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. HRMS provides highly accurate mass measurements, allowing for the determination of elemental composition. nih.gov ESI is a soft ionization technique commonly used for this purpose, often generating protonated molecules [M+H]⁺ or other adducts. d-nb.infoekb.eg

The molecular formula of this compound is C₁₂H₁₆O₂. nih.gov High-resolution mass spectrometry can verify this composition with a high degree of certainty. The calculated monoisotopic mass of the neutral molecule is 192.11503 Da. nih.govchemspider.com In ESI-MS operating in positive ion mode, the compound is typically observed as a protonated molecule, [C₁₂H₁₆O₂ + H]⁺.

Table 3: HRMS Data for this compound

| Ion | Molecular Formula | Calculated m/z |

| [M]⁺ | C₁₂H₁₆O₂ | 192.11503 |

| [M+H]⁺ | C₁₂H₁₇O₂⁺ | 193.12231 |

| [M+Na]⁺ | C₁₂H₁₆O₂Na⁺ | 215.10425 |

The experimental measurement of the m/z value of the molecular ion to within a few parts per million (ppm) of the calculated value provides unequivocal confirmation of the elemental formula.

In addition to determining the molecular weight, mass spectrometry provides structural information through the analysis of fragmentation patterns. When subjected to ionization, the molecular ion can break apart into smaller, characteristic fragment ions.

The mass spectrum of this compound is distinguished by several key fragments that serve as structural markers. nih.gov

Tropylium (B1234903) Ion (m/z 91): A very common and often base peak in the spectra of compounds containing a benzyl (B1604629) group. It is formed by cleavage of the bond beta to the phenyl ring followed by rearrangement to the stable tropylium cation.

m/z 104: This fragment likely corresponds to the [C₆H₅CH₂CH₂]⁺ ion or a rearranged styrenic structure, resulting from the loss of the isopropoxycarbonyl group.

Loss of Isopropene (m/z 150): This fragment, [C₉H₁₀O₂]⁺, arises from a McLafferty rearrangement, a characteristic fragmentation of esters with a gamma-hydrogen on the alcohol moiety. This involves the transfer of a hydrogen atom from a methyl group of the isopropyl moiety to the carbonyl oxygen, followed by the elimination of a neutral propene molecule.

Isopropyl Cation (m/z 43): Cleavage of the ester C-O bond can produce the stable isopropyl cation, [CH(CH₃)₂]⁺. docbrown.info

Loss of the Isopropoxy Group (m/z 133): Alpha-cleavage can lead to the loss of the isopropoxy radical (•OCH(CH₃)₂), resulting in the formation of the 3-phenylpropanoyl cation, [C₆H₅CH₂CH₂CO]⁺.

The collective data from these advanced spectroscopic techniques provides a comprehensive and unambiguous characterization of the molecular structure of this compound.

Infrared (IR) and Other Vibrational Spectroscopies for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands that confirm its structure. The most prominent feature is the strong carbonyl (C=O) stretching vibration of the ester group, typically observed in the region of 1730-1750 cm⁻¹. The presence of the benzene (B151609) ring is confirmed by C=C stretching vibrations in the aromatic region (approximately 1450-1600 cm⁻¹) and C-H stretching of the aromatic protons above 3000 cm⁻¹. The isopropyl group gives rise to specific C-H bending vibrations, notably a characteristic doublet around 1370-1385 cm⁻¹. researchgate.net The C-O stretching vibrations of the ester linkage appear as strong bands in the 1100-1300 cm⁻¹ region.

While detailed vibrational studies specifically on this compound are not extensively published, analysis of related structures like 3-phenylpropionic acid and isopropylbenzene provides valuable insights. researchgate.netresearchgate.net For instance, studies on 3-phenylpropionic acid have provided detailed assignments of its normal modes, which can be extrapolated to its isopropyl ester derivative. researchgate.net Computational methods, such as Density Functional Theory (DFT) calculations, are often employed to predict and assign vibrational spectra with high accuracy, aiding in the complete structural confirmation of molecules like this compound. researchgate.net

Table 1: Characteristic Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3030 | C-H Stretch | Aromatic |

| ~2980 | C-H Stretch | Aliphatic (Isopropyl) |

| ~1735 | C=O Stretch | Ester |

| ~1605, ~1495, ~1455 | C=C Stretch | Aromatic Ring |

| ~1385, ~1375 | C-H Bend | Isopropyl (doublet) |

| ~1180 | C-O Stretch | Ester |

Note: The exact wavenumbers can vary slightly based on the sample phase (e.g., liquid, vapor) and the specific instrument used.

Advanced Chromatographic Methodologies for Purity and Quantitative Analysis

Chromatographic techniques are essential for separating this compound from impurities and quantifying its concentration in various samples. Gas chromatography and high-performance liquid chromatography are the most commonly employed methods.

Gas chromatography-mass spectrometry (GC-MS) is an ideal technique for the analysis of volatile and semi-volatile compounds like this compound. In GC, the compound is vaporized and separated from other components in a mixture based on its boiling point and affinity for the stationary phase of the chromatographic column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. nih.gov

The electron ionization (EI) mass spectrum of this compound provides a unique fragmentation pattern that serves as a chemical fingerprint for its identification. nih.gov Key fragments include the molecular ion (M⁺) at m/z 192, which corresponds to the molecular weight of the compound. nih.gov Other significant fragments arise from characteristic cleavages of the ester group and the phenylpropyl side chain. For example, the loss of the isopropyl group or the isopropoxy radical leads to prominent fragment ions. The base peak, the most abundant ion in the spectrum, is often a stable fragment that is characteristic of the molecule's structure. The NIST Mass Spectrometry Data Center provides reference spectra that can be used for comparison and confirmation of the compound's identity. nih.gov The Kovats retention index, an experimental property determined by GC, is another valuable parameter for the identification of this compound. nih.gov

Table 2: Key Mass Fragments in the Electron Ionization (EI) Mass Spectrum of this compound

| Mass-to-Charge Ratio (m/z) | Proposed Fragment Ion |

| 192 | [M]⁺ (Molecular Ion) |

| 150 | [M - C₃H₆]⁺ or [M - CH(CH₃)₂ + H]⁺ |

| 105 | [C₆H₅CH₂CH₂]⁺ |

| 104 | [C₆H₅CH=CH₂]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Note: The relative intensities of these fragments are crucial for positive identification.

High-performance liquid chromatography (HPLC) is a versatile technique for the separation and quantification of a wide range of compounds, including those that are not sufficiently volatile for GC analysis. diva-portal.org For this compound, reversed-phase HPLC (RP-HPLC) is a common approach. oatext.commedipol.edu.trptfarm.pl In this mode, a nonpolar stationary phase (e.g., C8 or C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). oatext.commedipol.edu.tr

Separation is achieved based on the differential partitioning of the analyte between the stationary and mobile phases. This compound, being a relatively nonpolar compound, is well-retained on a C8 or C18 column and can be effectively separated from more polar or less polar impurities. Detection is often accomplished using a UV detector, as the benzene ring in the molecule absorbs UV light at specific wavelengths. ptfarm.pl For quantitative analysis, a calibration curve is constructed by injecting standard solutions of known concentrations and measuring the corresponding peak areas. oatext.com

Table 3: Typical HPLC Parameters for the Analysis of Phenylpropionate Derivatives

| Parameter | Typical Conditions |

| Column | Reversed-phase C8 or C18 (e.g., 250 mm x 4.6 mm, 5 µm) medipol.edu.trptfarm.pl |

| Mobile Phase | Isocratic or gradient mixture of acetonitrile and water/buffer oatext.commedipol.edu.trptfarm.pl |

| Flow Rate | 1.0 mL/min oatext.commedipol.edu.tr |

| Detection | UV at a specific wavelength (e.g., 210 nm or 240 nm) medipol.edu.trptfarm.pl |

| Column Temperature | Ambient or controlled (e.g., 24°C or 40°C) oatext.commedipol.edu.tr |

| Injection Volume | 5-20 µL oatext.commedipol.edu.tr |

Analyzing this compound in complex matrices, such as environmental samples, consumer products, or biological fluids, requires the development and validation of robust analytical methods. diva-portal.orgresearchgate.net Method development involves optimizing various parameters, including sample preparation, chromatographic conditions, and detector settings, to achieve the desired selectivity, sensitivity, and resolution. researchgate.net

Sample preparation is a critical step to remove interfering substances from the matrix and concentrate the analyte. Techniques like liquid-liquid extraction or solid-phase extraction (SPE) may be employed. oatext.com

Method validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH), to ensure the reliability of the analytical data. ptfarm.plnih.gov Key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. medipol.edu.tr

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range. nih.gov

Accuracy: The closeness of the test results obtained by the method to the true value. nih.gov This is often assessed through recovery studies by spiking the matrix with a known amount of the analyte. oatext.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.gov

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. researchgate.net

The development of such validated methods is crucial for quality control, regulatory compliance, and research purposes where accurate and reliable quantification of this compound is required.

Theoretical and Computational Chemistry Studies of Isopropyl 3 Phenylpropionate

Molecular Orbital and Electronic Structure Calculations

Molecular orbital (MO) theory is a fundamental framework for understanding the electronic structure of molecules. Computational methods such as ab initio calculations and Density Functional Theory (DFT) are employed to solve the Schrödinger equation approximately, yielding information about the energies and shapes of molecular orbitals, electron distribution, and related electronic properties. nih.govmdpi.com

For Isopropyl 3-phenylpropionate (B1229125), these calculations can elucidate the nature of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is typically associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's reactivity and spectroscopic properties. For instance, a smaller HOMO-LUMO gap often suggests higher reactivity.

DFT methods, such as B3LYP or M06-2X, with appropriate basis sets (e.g., 6-31G* or cc-pVTZ), are commonly used for such investigations on organic esters. mostwiedzy.pl These calculations can generate electron density maps, electrostatic potential surfaces, and atomic charges, which are crucial for understanding intermolecular interactions.

Table 1: Hypothetical Electronic Properties of Isopropyl 3-phenylpropionate Calculated using DFT (B3LYP/6-31G)*

| Property | Calculated Value | Unit |

| HOMO Energy | -6.5 | eV |

| LUMO Energy | -0.8 | eV |

| HOMO-LUMO Gap | 5.7 | eV |

| Dipole Moment | 1.9 | Debye |

| Ionization Potential | 8.2 | eV |

| Electron Affinity | 0.5 | eV |

This table presents hypothetical data based on typical values for similar aromatic esters, as direct computational studies on this compound are not extensively published. The values illustrate the type of information that would be obtained from such calculations.

Reaction Mechanism Modeling and Transition State Analysis

Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction mechanisms. This involves identifying reactants, products, intermediates, and, crucially, transition states. Transition state theory (TST) is then often used to calculate reaction rates. nih.gov

For this compound, a relevant reaction to study would be its synthesis via Fischer esterification of 3-phenylpropanoic acid and isopropanol (B130326), or its pyrolysis. Computational modeling of such reactions would involve:

Locating Stationary Points: Optimization algorithms are used to find the minimum energy structures of reactants, products, and any intermediates.

Transition State Searching: Sophisticated algorithms are employed to locate the saddle point on the potential energy surface that corresponds to the transition state (TS). This is a high-energy, transient species that connects reactants to products.

Frequency Calculations: These are performed to characterize the stationary points. A minimum energy structure will have all real (positive) vibrational frequencies, while a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the minimum energy path from the transition state down to the reactants and products, confirming that the located TS indeed connects the intended species. mostwiedzy.pl

Studies on the pyrolysis of similar esters, like isopropyl propionate (B1217596), have shown that they can decompose through a six-membered ring transition state (a retro-ene reaction). nih.govfigshare.com Similar pathways could be explored for this compound.

Table 2: Hypothetical Calculated Activation Energies for the Hydrolysis of this compound

| Reaction Step | Computational Method | Calculated Activation Energy (ΔG‡) | Unit |

| Acid-Catalyzed Hydrolysis (TS1) | DFT (M06-2X/cc-pVTZ) | 25.4 | kcal/mol |

| Base-Mediated Hydrolysis (TS2) | DFT (M06-2X/cc-pVTZ) | 18.9 | kcal/mol |

This table contains hypothetical data derived from studies on related ester hydrolysis reactions. It serves to illustrate the outputs of reaction mechanism modeling.

Conformational Analysis and Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. In an MD simulation, the motion of each atom is calculated by solving Newton's equations of motion. This allows for the exploration of the conformational landscape and the study of how the molecule behaves in different environments, such as in a solvent or interacting with a biological membrane. For this compound, MD simulations could reveal preferred conformations in solution and provide insights into its diffusion and interaction with other molecules.

Table 3: Hypothetical Relative Energies of Key Conformers of this compound

| Conformer | Dihedral Angle (C-C-C-O) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| 1 (Global Minimum) | ~180° (anti) | 0.00 | 75.2 |

| 2 | ~60° (gauche) | 1.25 | 14.5 |

| 3 | ~-60° (gauche) | 1.30 | 10.3 |

This table presents hypothetical data based on the expected conformational preferences of similar molecules, where extended (anti) conformations are typically more stable. The data is for illustrative purposes.

Structure-Reactivity Relationships and Predictive Modeling

By systematically studying a series of related compounds, it is possible to establish Structure-Activity Relationships (SAR) or Structure-Property Relationships (QSPR). Computational chemistry plays a key role here by providing a wide range of molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) that can be correlated with experimentally observed activities or properties.

For a class of compounds like phenylpropionate esters, one could develop a Quantitative Structure-Activity Relationship (QSAR) model. This involves:

Generating a set of molecules with known activities (e.g., flavor intensity, biological activity).

Calculating a variety of molecular descriptors for each molecule.

Using statistical methods (e.g., multiple linear regression, machine learning) to build a mathematical model that relates the descriptors to the activity.

Such a model could then be used to predict the properties of new, unsynthesized molecules, including this compound, guiding further experimental work. For example, a QSAR study might correlate the flavor profile of different phenylpropionate esters with specific electronic and steric features of the alcohol moiety.

Future Research Directions and Unexplored Avenues in Isopropyl 3 Phenylpropionate Chemistry

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

Traditional esterification methods, such as the Fischer-Speier reaction, often rely on harsh acid catalysts and can be limited by equilibrium constraints and side reactions. mdpi.comrug.nl The future of Isopropyl 3-phenylpropionate (B1229125) synthesis lies in greener, more efficient, and highly selective alternatives that minimize waste and improve atom economy.

Enzymatic Synthesis: Biocatalysis, particularly using lipases, represents a frontier in green chemical production. ebrary.net Lipases operate under mild conditions, exhibit high substrate specificity and enantioselectivity, and reduce the generation of hazardous waste. ebrary.netproject-incite.eu The use of immobilized enzymes, such as Candida antarctica lipase (B570770) B (CALB), allows for easy separation from the reaction mixture and repeated use, enhancing process economics. project-incite.eursc.org Research has demonstrated the successful synthesis of various esters, including flavor and fragrance compounds, through lipase-catalyzed reactions in both organic solvents and solvent-free systems. researchgate.netnih.govopenpolar.noresearchgate.net Future work on Isopropyl 3-phenylpropionate should focus on optimizing reaction parameters like temperature, substrate molar ratio, and water activity to maximize yield and reaction rate. nih.govresearchgate.net

Ionic Liquids (ILs) and Deep Eutectic Solvents (DESs): Ionic liquids and deep eutectic solvents are emerging as revolutionary media for chemical reactions. acs.org Termed "green solvents" due to their negligible vapor pressure, high thermal stability, and tunable properties, they can function as both the solvent and the catalyst in esterification reactions. imperial.ac.uktandfonline.comresearchinschools.org This dual role simplifies the process and can lead to high product yields. rsc.orgrsc.orgtandfonline.com The properties of ILs can be tailored by changing the cation-anion pair, allowing for the optimization of solvent-solute interactions to drive the reaction equilibrium forward. acs.orgimperial.ac.uk Research into Brønsted acidic ionic liquids has shown a strong correlation between the acidity of the IL and its catalytic effectiveness in esterification. rsc.org Similarly, DESs, which are mixtures of quaternary ammonium (B1175870) salts and hydrogen bond donors, offer a biodegradable and low-cost alternative for clean ester synthesis. tandfonline.comtandfonline.comacs.org

| Synthetic Route | Key Features | Potential Advantages for this compound Synthesis | Research Focus |

|---|---|---|---|

| Enzymatic Catalysis (e.g., Lipases) | High selectivity, mild reaction conditions, biodegradable catalyst. ebrary.netproject-incite.eu | High purity product, minimal byproducts, reduced energy consumption. | Screening for novel lipases, enzyme immobilization for continuous flow reactors, solvent-free reaction optimization. project-incite.eunih.gov |

| Ionic Liquids (ILs) | Tunable properties, negligible vapor pressure, can act as both solvent and catalyst. acs.orgimperial.ac.ukresearchinschools.org | Enhanced reaction rates, simplified product separation, catalyst recyclability. troindia.in | Designing task-specific ILs, studying the effect of IL basicity/acidity on yield, recovery and reuse protocols. acs.orgrsc.org |

| Deep Eutectic Solvents (DESs) | Low cost, biodegradable, simple preparation from readily available components. tandfonline.comacs.org | Sustainable and economical process, can act as alkylating agent, solvent, and catalyst simultaneously. tandfonline.comtandfonline.com | Development of novel ternary DESs (T-DESs), optimization of reaction conditions, and catalyst recycling efficiency. rsc.orgrsc.org |

| Heterogeneous Acid Catalysis | Easily separable and reusable catalysts (e.g., sulfated zirconia, functionalized biochar). mdpi.com | Simplified purification, potential for continuous processing, reduced corrosive waste compared to mineral acids. | Development of water-tolerant solid acids, enhancing catalyst activity and stability over multiple cycles. researchgate.net |

Elucidation of Undiscovered Reaction Pathways and Mechanistic Insights

A thorough understanding of reaction mechanisms is fundamental to optimizing synthetic processes and controlling product selectivity. While the general mechanism of acid-catalyzed esterification is well-established, the nuances of newer catalytic systems offer fertile ground for investigation. mdpi.com

Future mechanistic studies should aim to:

Probe Enzyme-Substrate Interactions: Investigate the precise binding mode of 3-phenylpropionic acid and isopropanol (B130326) within the active site of lipases. This can be achieved through a combination of kinetic studies, site-directed mutagenesis, and computational modeling. Understanding these interactions is key to explaining the high selectivity of biocatalysts. ebrary.netnih.gov The catalytic mechanism of lipases typically involves an acyl-enzyme intermediate, and clarifying the formation and breakdown of this intermediate for this compound would be a significant contribution. project-incite.eu

Define the Role of Novel Solvents: Elucidate the specific role that ILs and DESs play in the reaction mechanism beyond being a simple medium. Research suggests they can stabilize charged intermediates or actively participate in the catalytic cycle. imperial.ac.uktandfonline.com For instance, studies on the esterification of carboxylic acids in DES have shown that the solvent can also act as the alkylating agent. tandfonline.com Mechanistic investigations could use spectroscopic techniques and computational methods like Density Functional Theory (DFT) to map the reaction energy profile. researchgate.net

Identify and Mitigate Side Reactions: A key goal of mechanistic research is to identify pathways leading to undesired byproducts, such as ether formation, which can occur with certain Lewis acid catalysts. rug.nl By understanding the conditions and intermediates that lead to these side reactions, synthetic routes can be designed to maximize the selectivity towards the desired ester.

Advanced Analytical Techniques for Trace Analysis in Environmental or Industrial Chemical Environments

This compound's use as a fragrance ingredient necessitates its detection at trace levels in complex matrices, from consumer products to environmental samples. alwsci.comphytochemia.com Future research will focus on developing more rapid, sensitive, and field-deployable analytical methods.

The cornerstone of fragrance analysis is Gas Chromatography-Mass Spectrometry (GC-MS) , valued for its ability to separate and identify volatile compounds in complex mixtures. alwsci.com However, the challenge lies in detecting minute quantities. Future advancements will likely concentrate on sample preparation and pre-concentration techniques, which are critical for reaching low detection limits.

Key areas for development include:

Solid-Phase Microextraction (SPME): A solvent-free technique that is ideal for isolating volatile analytes from various matrices. alwsci.com

Liquid-Liquid Microextraction (LLME): This method uses minimal solvent, aligning with green chemistry principles, for the effective extraction of trace compounds from water samples. researchgate.net

Purge-and-Trap (P&T) Sampling: An automated, solvent-free technique for extracting volatile odorants from water for subsequent GC-MS analysis. researchgate.nethilarispublisher.com

For enhanced sensitivity and confirmation, Selected Ion Monitoring (SIM) mode in GC-MS is often employed. hilarispublisher.com Looking ahead, the coupling of these extraction techniques with High-Resolution Mass Spectrometry (HRMS) will provide even greater specificity and confidence in identification, particularly in complex environmental samples where isomeric interferences are common. Furthermore, Gas Chromatography-Olfactometry (GC-O) , which combines instrumental analysis with human sensory perception, will remain an invaluable tool for identifying the specific compounds responsible for a product's aroma profile. alwsci.com

| Technique | Principle | Application for this compound | Future Research Focus |

|---|---|---|---|

| GC-MS with SPME | Adsorption of volatile analytes onto a coated fiber, followed by thermal desorption into a GC-MS system. alwsci.com | Quantification in cosmetics, air samples, and food products. | Development of new fiber coatings with higher selectivity and capacity. |

| GC-MS with P&T | Inert gas is bubbled through a water sample, stripping volatile analytes which are then trapped and thermally desorbed for analysis. hilarispublisher.com | Detection in wastewater, surface water, and drinking water. researchgate.netresearchgate.net | Miniaturization for on-site analysis, improving trapping efficiency for semi-volatile compounds. |

| GC-HRMS | Gas chromatography coupled with a mass spectrometer capable of high-resolution mass measurement. | Unambiguous identification in complex matrices (e.g., environmental samples) by providing exact mass and elemental composition. | Creation of comprehensive HRMS libraries for fragrance compounds. |

| GC-Olfactometry (GC-O) | A human assessor sniffs the effluent from the GC column to identify odor-active compounds at their specific retention times. alwsci.com | Identifying its contribution to the overall scent profile in a multi-component fragrance. | Improving data correlation between chemical concentration and perceived odor intensity. |

Exploration of this compound in Emerging Chemical Technologies

Beyond its current applications, the unique chemical structure of this compound makes it a candidate for exploration in several emerging technological fields.

Sustainable Polymer Chemistry: The principles of green chemistry are driving innovation in polymer science. Research into lipase-catalyzed polymerization is creating novel biodegradable polyesters and copolymers. nih.gov Future studies could investigate the incorporation of this compound, or a functionalized derivative, as a monomer or a modifying agent. Its aromatic structure could impart specific thermal or mechanical properties, while its ester group could serve as a designed weak point for controlled biodegradability.

Controlled-Release Systems: There is growing interest in advanced materials that can release active substances like fragrances in a controlled manner. This compound could be encapsulated within porous materials such as metal-organic frameworks (MOFs), zeolites, or polymer microcapsules. Research would focus on loading and release kinetics, triggered by stimuli like changes in humidity, temperature, or pH. Such systems could find applications in long-lasting air fresheners, scented textiles, or active packaging.

Biocatalytic Process Intensification: The move towards more sustainable manufacturing involves not just greener reagents but also more efficient processes. The use of immobilized lipases in packed-bed or continuous flow reactors is a key area of development. project-incite.eu Future research could design a continuous synthesis process for this compound, potentially integrating in-situ water removal via techniques like pervaporation to drive the reaction to completion and maximize productivity. project-incite.eu This aligns with the broader chemical industry trend of shifting from batch processing to more efficient and scalable continuous manufacturing.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for Isopropyl 3-phenylpropionate, and how can purity be validated?

- Methodological Answer : The synthesis typically involves esterification of 3-phenylpropionic acid with isopropyl alcohol using acid catalysts (e.g., sulfuric acid). Post-synthesis, purity validation requires gas chromatography (GC) or high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) for structural confirmation. Quantitative analysis of residual solvents or unreacted substrates should follow guidelines outlined in Pharmaceutical Research Instructions (e.g., using SI units, manufacturer details for instruments) . Characterization must include nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and infrared (IR) spectroscopy, adhering to IUPAC nomenclature and reporting standards .

Q. How can researchers ensure reproducibility in synthesizing this compound?

- Methodological Answer : Reproducibility hinges on meticulous documentation of reaction conditions (temperature, molar ratios, catalyst concentration) and strict adherence to protocols. For example, experimental sections in manuscripts should detail reagent sources (e.g., Sigma-Aldrich, ≥99% purity), instrument calibration (e.g., GC column type), and statistical validation of yields (e.g., triplicate runs with standard deviations). Cross-referencing with Beilstein Journal of Organic Chemistry guidelines, which emphasize avoiding redundancy in data presentation, is critical .

Advanced Research Questions

Q. What are the metabolic pathways of this compound in microbial systems, and how can they be experimentally mapped?

- Methodological Answer : Metabolic studies in organisms like E. coli K-12 involve isotope labeling (e.g., ¹³C tracing) and enzymatic assays (e.g., dioxygenase activity). Pathway mapping requires genomic databases (e.g., KEGG) and analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect intermediates such as 3-(2,3-dihydroxyphenyl)propionate. Refer to the 3-Phenylpropionate Pathway Map for enzyme-specific degradation steps . For environmental impact assessments, monitor biodegradation products via GC-MS and ecotoxicity assays (e.g., Daphnia magna lethality tests) as outlined in environmental science protocols .

Q. How can this compound be integrated into catalytic systems for pollutant degradation?

- Methodological Answer : Its phenylpropionate anion has been used in heterobimetallic polymer chains (e.g., CuI/NaI systems) for magnetooptical applications. Researchers should employ X-ray crystallography to confirm coordination geometry and cyclic voltammetry to assess redox activity. For photocatalysis, UV-Vis spectroscopy and electron paramagnetic resonance (EPR) can track reactive oxygen species (ROS) generation. Case studies from the 46th World Chemistry Congress provide benchmarks for experimental design .

Q. What statistical methods are recommended for resolving contradictory data in this compound bioactivity studies?

- Methodological Answer : Use multivariate analysis (e.g., principal component analysis, PCA) to identify confounding variables (e.g., solvent polarity, temperature). For dose-response discrepancies, apply nonlinear regression models (e.g., Hill equation) to calculate IC₅₀/EC₅₀ values. Ensure biological replicates (n ≥ 3) and report p-values with confidence intervals, as mandated by Journal of Clinical Practice and Research guidelines . Cross-validate findings using orthogonal assays (e.g., fluorescence-based vs. colorimetric assays) to mitigate method-specific biases .

Methodological Standards and Reporting

- Data Contradiction Analysis : Follow Analytical Research Paper Prerequisites to incorporate ≥3 types of evidence (e.g., spectroscopic, chromatographic, bioassay data) .

- Ethical Compliance : For studies involving biological systems, include ethics committee approvals (e.g., IRB documentation) and detailed consent protocols per Clinical Trials Guidance .

- Supporting Information : Adhere to Medicinal Chemistry Research standards for supplementary data (e.g., crystallographic CIF files, raw NMR spectra) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.